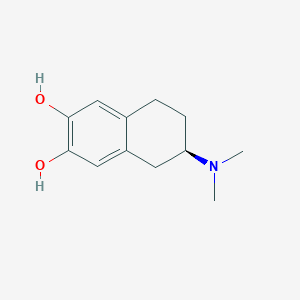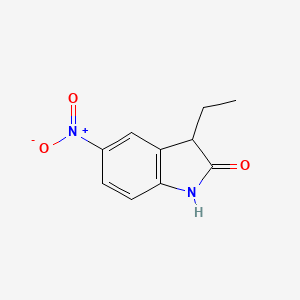
3-Ethyl-5-nitroindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-nitroindolin-2-one is a chemical compound belonging to the indolin-2-one family. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both ethyl and nitro groups on the indolin-2-one core enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-nitroindolin-2-one typically involves the nitration of 3-ethylindolin-2-one. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using crystallization or chromatography techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-ethyl-5-aminoindolin-2-one.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antitumor properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes and receptors.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The biological activity of 3-Ethyl-5-nitroindolin-2-one is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components such as DNA and proteins. Additionally, the compound can inhibit enzymes involved in critical cellular pathways, leading to its antimicrobial and antitumor effects.
Comparison with Similar Compounds
3-Ethylindolin-2-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-Nitroindolin-2-one: Lacks the ethyl group, affecting its solubility and interaction with biological targets.
3-Methyl-5-nitroindolin-2-one: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its chemical and biological properties.
Uniqueness: 3-Ethyl-5-nitroindolin-2-one is unique due to the presence of both ethyl and nitro groups, which confer distinct chemical reactivity and enhanced biological activity compared to its analogs. This combination of functional groups makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
3-ethyl-5-nitro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H10N2O3/c1-2-7-8-5-6(12(14)15)3-4-9(8)11-10(7)13/h3-5,7H,2H2,1H3,(H,11,13) |
InChI Key |
ZKMXNIUIYAJTPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


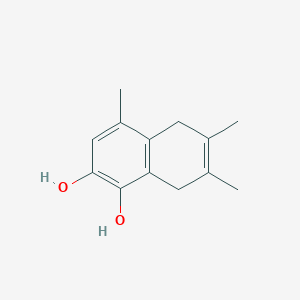
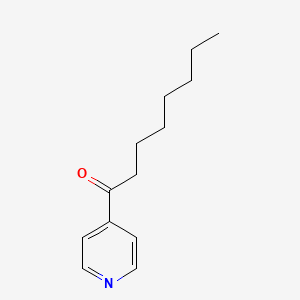
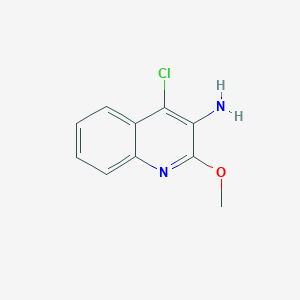
![5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane](/img/structure/B11895962.png)

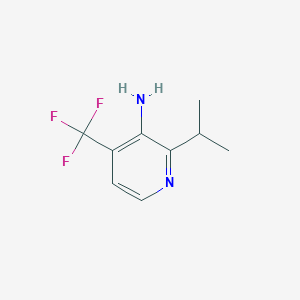
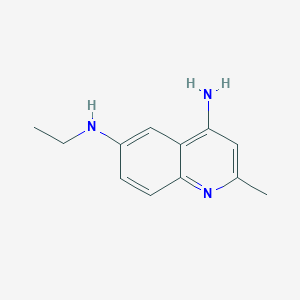
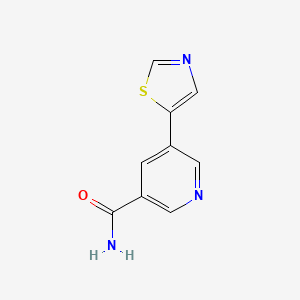


![1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11896023.png)
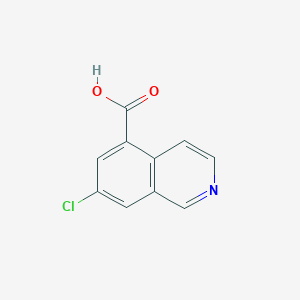
![1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B11896029.png)
